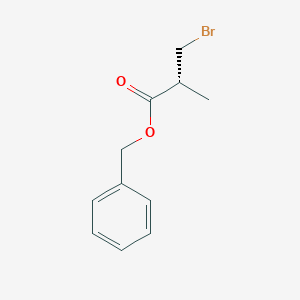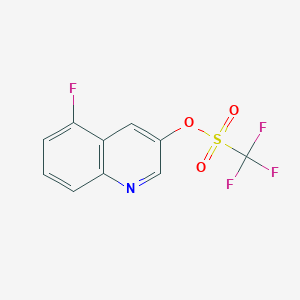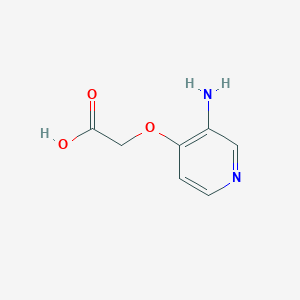
2-((3-Aminopyridin-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Aminopyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an aminopyridine moiety linked to an acetic acid group via an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pH conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Aminopyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-((3-Aminopyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((3-Aminopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminopyridin-4-yl)acetic acid
- 2-(3-Aminopyridin-2-yl)acetic acid
- 2-(4-Aminopyridin-3-yl)acetic acid
Uniqueness
2-((3-Aminopyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of an ether bond linking the aminopyridine and acetic acid moieties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-(3-aminopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H8N2O3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4,8H2,(H,10,11) |
Clé InChI |
YGTDHUAOHCYCQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1OCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


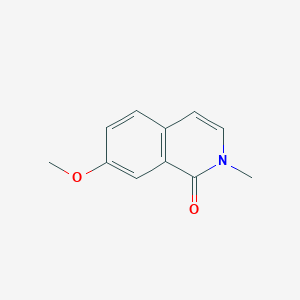

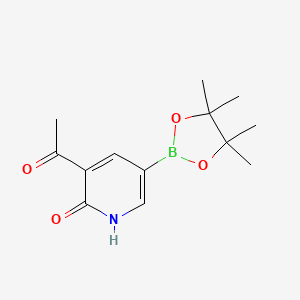
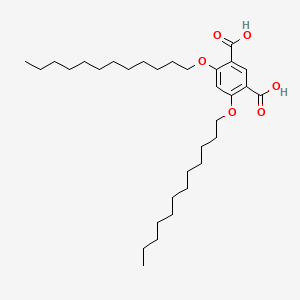
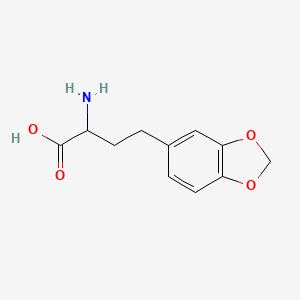
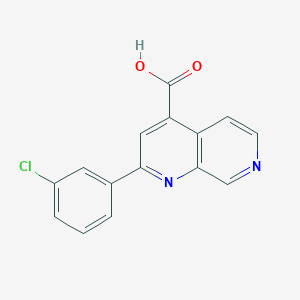




![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
